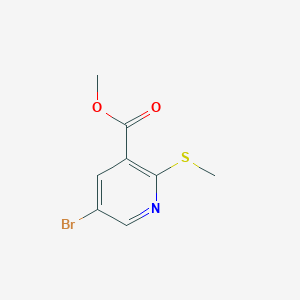

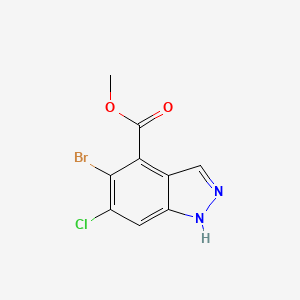

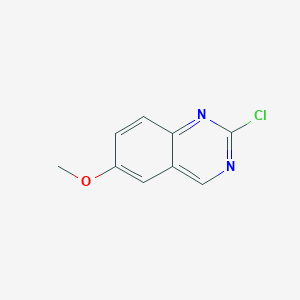

![molecular formula C6H3Br2N3 B1428739 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1214901-64-0](/img/structure/B1428739.png)

2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Vue d'ensemble

Description

“2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the IUPAC name 2,5-dibromo[1,2,4]triazolo[1,5-a]pyridine . It has a molecular weight of 276.92 . The 1,2,4-triazolo [1,5-a]pyrimidine (TP) heterocycle, to which this compound belongs, is known for its versatility in drug design .

Synthesis Analysis

The synthesis of 1,2,4-triazolo [1,5-a]pyrimidines, including “2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine”, has been explored in various studies . The TP heterocycle has been used in numerous applications in medicinal chemistry .

Molecular Structure Analysis

The ring system of TP is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Chemical Reactions Analysis

The TP heterocycle has found numerous applications in medicinal chemistry . For example, the metal-chelating properties of the TP ring have been exploited to generate candidate treatments for cancer and parasitic diseases . A series of 1,2,4-triazolo [1,5-a]pyrimidine derivatives was designed, synthesized, and screened for their phosphodiesterase (PDE 4B) inhibitory activity and bronchodilation ability .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” include a molecular weight of 276.92 . More detailed properties are not available in the search results.

Applications De Recherche Scientifique

Biological Activity

This compound may interact with fatty acid-binding proteins (FABPs), which are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. Research in this area could lead to the development of new medications or treatments .

Pharmaceutical Testing

As a reference standard in pharmaceutical testing, 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine ensures accurate results in drug development and quality control processes. This is essential for ensuring the safety and efficacy of new drugs .

Synthetic Chemistry

In synthetic chemistry, this compound could be used in cascade transformations to synthesize other complex molecules. This has implications for creating new materials or chemicals with specific properties .

Green Chemistry

The compound’s potential for catalyst-free and additive-free synthesis under microwave conditions aligns with the principles of green chemistry. This approach minimizes waste and environmental impact while synthesizing chemicals .

Orientations Futures

The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties . This suggests that “2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” and other TP derivatives may continue to be of interest in drug design and medicinal chemistry.

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

Given the known targets of similar compounds, it can be speculated that this compound may affect pathways related to immune response, oxygen sensing, and signal transduction .

Result of Action

Similar compounds have been found to exhibit various biological activities, including anticancer, antimicrobial, anti-tubercular, and adenosine antagonist effects . These effects are likely a result of the compound’s interaction with its targets and the subsequent changes in the affected biochemical pathways.

Action Environment

For instance, similar compounds have been demonstrated to be thermally stable .

Propriétés

IUPAC Name |

2,5-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVCETWDOYKKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731427 | |

| Record name | 2,5-Dibromo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine | |

CAS RN |

1214901-64-0 | |

| Record name | 2,5-Dibromo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

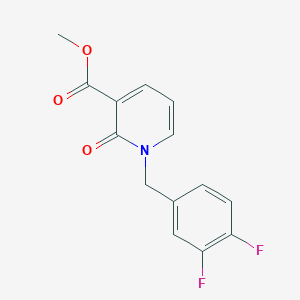

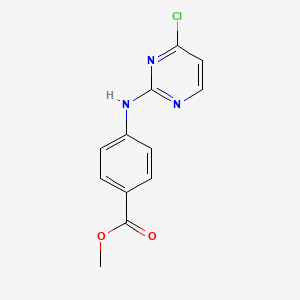

![methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1428671.png)

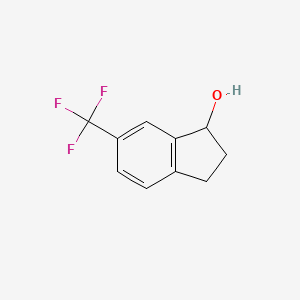

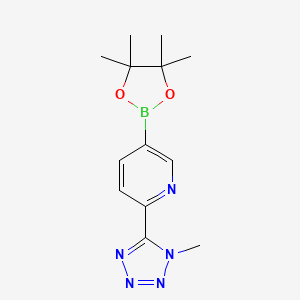

![Methyl 4-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1428672.png)